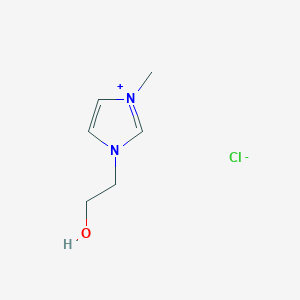
1-(2-Hydroxyethyl)-3-methylimidazolium chloride
Overview
Description
1-(2-Hydroxyethyl)-3-methylimidazolium chloride is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. It is composed of a 1-(2-hydroxyethyl)-3-methylimidazolium cation and a chloride anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be synthesized through a straightforward reaction between 1-methylimidazole and 2-chloroethanol. The reaction typically occurs under mild conditions, often at room temperature, and involves the nucleophilic substitution of the chloride ion on 2-chloroethanol by the nitrogen atom on 1-methylimidazole. The reaction can be represented as follows:
1-methylimidazole+2-chloroethanol→1-(2-Hydroxyethyl)-3-methylimidazolium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction can be carried out in batch reactors or continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3-methylimidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ion exchange reactions can be facilitated using silver nitrate (AgNO₃) or other suitable salts.
Major Products
Oxidation: The major product is 1-(2-oxoethyl)-3-methylimidazolium chloride.
Reduction: The major product is a reduced form of the imidazolium ring.
Substitution: The major products are new ionic liquids with different anions.
Scientific Research Applications
1-(2-Hydroxyethyl)-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It can be used in the extraction and stabilization of biomolecules.
Industry: It is used in processes such as electroplating, polymerization, and as a lubricant.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-3-methylimidazolium chloride is largely dependent on its ionic nature. The cation and anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in the system.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be compared with other similar ionic liquids, such as:
- 1-butyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium chloride
- 1-(2-hydroxyethyl)-3-ethylimidazolium chloride
Uniqueness
The presence of the hydroxyl group in this compound imparts unique properties, such as enhanced hydrogen bonding capability and increased solubility in water, compared to other ionic liquids without the hydroxyl group.
Similar Compounds
- 1-butyl-3-methylimidazolium chloride : Similar structure but with a butyl group instead of a hydroxyethyl group.
- 1-ethyl-3-methylimidazolium chloride : Similar structure but with an ethyl group instead of a hydroxyethyl group.
- 1-(2-hydroxyethyl)-3-ethylimidazolium chloride : Similar structure but with an ethyl group on the imidazolium ring.
Properties
IUPAC Name |
2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRFXIWAQRNWEX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047872 | |
| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-34-8 | |
| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)


![[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B25608.png)


![3-Chloro-4-[2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B25611.png)
